REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:2]2[O:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:14][CH2:13]1
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Name
|
|
Quantity
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3.08 g
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Type
|
reactant
|
Smiles
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ClC=1OC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
CN1CCNCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under cooling with ice
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Type
|
CUSTOM
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Details
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followed by 2 hours of reaction at the same temperature
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under a reduced pressure
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Type
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DISSOLUTION
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Details
|
the resulting residue was dissolved in 200 ml of ethyl acetate
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Type
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WASH
|
Details
|
washed with water
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatography (chloroform:methanol=20:1)
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1OC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |